N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfanyl)butanamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-(phenylsulfanyl)butanamide is a heterocyclic organic compound featuring a pyrazole-oxadiazole core linked to a phenylsulfanyl butanamide chain. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- A 1,5-dimethylpyrazole moiety, known for metabolic stability and hydrogen-bonding capabilities .
- A 4-(phenylsulfanyl)butanamide side chain, contributing to lipophilicity and steric bulk.
Its crystallographic characterization likely employs SHELX software, a standard for small-molecule refinement .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-12-11-14(21-22(12)2)16-19-20-17(24-16)18-15(23)9-6-10-25-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXOQCNYSDGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () serves as a key structural analog. Below is a comparative analysis:
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : The oxadiazole ring likely enhances planarity, promoting π-π interactions. The phenylsulfanyl group may induce steric hindrance, affecting crystal packing. Hydrogen bonds involving the amide NH and oxadiazole N/O atoms are probable, as observed in related structures .
- Analog () : The pyrazolone ring forms intermolecular N–H···O hydrogen bonds, creating a dimeric motif. The methylsulfanyl group participates in weaker C–H···S interactions, contributing to a layered crystal structure .
Physicochemical Implications
- Metabolic Stability : The oxadiazole ring in the target compound is less prone to oxidative metabolism than the pyrazolone core in the analog, which contains a reactive ketone group.
- Synthetic Complexity : The oxadiazole formation (via cyclization of thiosemicarbazides) may require harsher conditions than the acetamide coupling in the analog .
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